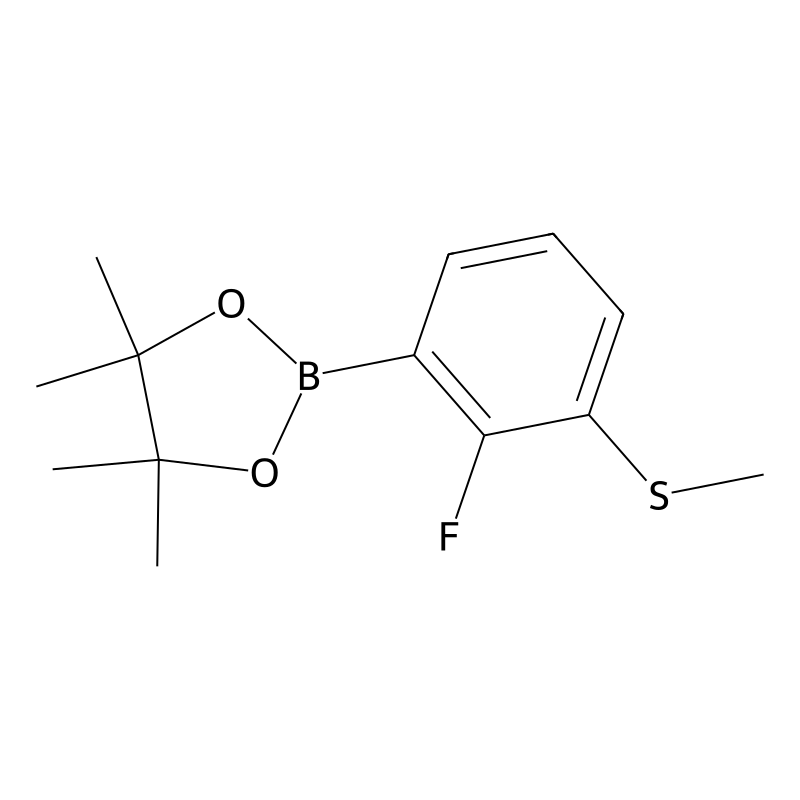

2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The pinacol ester moiety acts as a protecting group for the boronic acid, making it stable for storage and manipulation. The boronic acid itself can participate in Suzuki-Miyaura couplings, a powerful tool for carbon-carbon bond formation in organic molecules . This could be useful for synthesizing complex organic molecules with potential applications in pharmaceuticals, materials science, and agrochemicals.

Medicinal chemistry

The incorporation of fluorine and a methylthio group into the aromatic ring can influence the biological properties of a molecule. Fluorine can enhance metabolic stability and binding affinity to target proteins, while the methylthio group can act as a bioisostere for other functional groups, potentially leading to novel drug candidates . Research efforts might explore this compound for its potential activity against specific diseases.

Material science

Boronic acids can be used to create new materials with unique properties. For instance, they can be used in the development of polymers with self-healing properties or for constructing molecular frameworks for sensors . The specific functionalities of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester could be interesting for exploring its potential applications in material design.

2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester is an organoboron compound with the molecular formula and a molecular weight of 268.155 g/mol. This compound is characterized by its unique structure, featuring a fluorine atom and a methylsulfanyl group on a phenyl ring, which enhances its reactivity and selectivity in various

- Oxidation: This compound can be oxidized to yield corresponding boronic acids.

- Reduction: It can be reduced to form boronates.

- Substitution: The compound participates in nucleophilic substitution reactions, especially in Suzuki–Miyaura coupling processes.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

- Reduction: Sodium borohydride is frequently used as a reducing agent.

- Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions .

Major Products Formed

The reactions involving this compound lead to various substituted phenylboronic acids and esters, which serve as valuable intermediates in organic synthesis .

While specific biological activity data for 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester is limited, organoboron compounds are often explored for their potential therapeutic applications. They may act as building blocks for biologically active compounds, contributing to drug development and medicinal chemistry. The unique functional groups present in this compound may influence its interactions with biological targets, making it a candidate for further investigation in pharmacology .

Synthetic Routes

The synthesis of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester typically involves the reaction of 2-fluoro-3-(methylsulfanyl)phenylboronic acid with pinacol under the influence of a dehydrating agent. This reaction is generally performed under an inert atmosphere to minimize oxidation risks .

Industrial Production

In industrial settings, large-scale production often utilizes optimized Suzuki–Miyaura coupling reactions. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance yield and purity .

2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester has diverse applications across several fields:

- Chemistry: It is instrumental in synthesizing complex organic molecules, particularly within the pharmaceutical industry.

- Biology: The compound serves as a precursor for synthesizing biologically active molecules.

- Medicine: It plays a role in developing new drugs and therapeutic agents.

- Industry: It is utilized in producing advanced materials and polymers .

Research into the interaction of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester with various reagents and biological systems is ongoing. Understanding these interactions can provide insights into its reactivity patterns and potential applications in drug design and development. The influence of environmental factors such as pH on the hydrolysis rate of similar phenylboronic pinacol esters has been noted, indicating that conditions can significantly affect its behavior .

Several compounds share structural similarities with 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester. Here is a comparison highlighting its uniqueness:

| Compound Name | Key Features |

|---|---|

| 2-Fluoro-3-(methylsulfanyl)phenylboronic acid | Lacks pinacol ester functionality; used similarly |

| 3-(Trifluoromethoxy)phenylboronic acid pinacol ester | Contains trifluoromethoxy group; different reactivity |

| 6-Fluoro-2-(methylsulfanyl)phenylboronic acid pinacol ester | Different substitution pattern; affects reactivity |

Uniqueness

The uniqueness of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester lies in its specific substitution pattern, which imparts distinct reactivity and selectivity during